An In-Depth Technical Guide to (4-Bromo-2,5-difluorophenyl)methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (4-Bromo-2,5-difluorophenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,5-difluorophenyl)methanol is a halogenated aromatic alcohol that has emerged as a significant building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a bromine atom and two fluorine atoms on the phenyl ring, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of (4-Bromo-2,5-difluorophenyl)methanol, detailed synthesis protocols, and an exploration of its current and potential applications in drug discovery and beyond.
Chemical and Physical Properties
(4-Bromo-2,5-difluorophenyl)methanol is a white solid at room temperature.[1] The strategic placement of the electron-withdrawing fluorine and bromine atoms significantly influences the molecule's reactivity and physicochemical properties.
| Property | Value | Source |
| CAS Number | 486460-26-8 | [2] |
| Molecular Formula | C₇H₅BrF₂O | [3] |
| Molecular Weight | 223.01 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | Data not available for the 2,5-difluoro isomer. For comparison, the 2,6-difluoro isomer has a melting point of 81°C. | [1] |
| Boiling Point | Predicted: 224.6±35.0 °C | [4] |
| Solubility | Expected to have moderate solubility in polar organic solvents. | [5] |
Structural Characteristics:
The molecular structure consists of a benzyl alcohol core substituted with a bromine atom at the 4-position and fluorine atoms at the 2- and 5-positions of the benzene ring. This substitution pattern creates a unique electronic environment, impacting the acidity of the hydroxyl proton and the reactivity of the aromatic ring.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The two aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-7.6 ppm) due to coupling with each other and with the two fluorine atoms. The benzylic methylene protons (CH₂) are expected to appear as a singlet or a doublet (due to potential coupling with the hydroxyl proton) in the range of δ 4.5-4.8 ppm. The hydroxyl proton will likely be a broad singlet, the chemical shift of which is dependent on concentration and solvent. For comparison, the aromatic protons of the related 1-bromo-2,5-difluorobenzene appear in the range of δ 6.9-7.4 ppm.[6]
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon framework. The carbon atoms attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The carbon attached to the bromine atom will also show a characteristic chemical shift. The benzylic carbon is expected to resonate around δ 65-70 ppm.
Mass Spectrometry (Predicted):
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. The fragmentation pattern is expected to involve the loss of the hydroxyl group, followed by further fragmentation of the aromatic ring.
Synthesis of (4-Bromo-2,5-difluorophenyl)methanol
The synthesis of (4-Bromo-2,5-difluorophenyl)methanol can be achieved through a two-step process starting from commercially available 1,4-dibromo-2,5-difluorobenzene. The first step involves the formation of the corresponding benzoic acid, which is then reduced to the target benzyl alcohol.
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid
This synthesis involves a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).[2]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2,5-difluorobenzene in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Slowly add the crushed dry ice to the reaction mixture. A vigorous reaction will occur.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,5-difluorobenzoic acid.
-
The crude product can be purified by recrystallization.
Caption: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid.
Step 2: Reduction of 4-Bromo-2,5-difluorobenzoic Acid to (4-Bromo-2,5-difluorophenyl)methanol
The reduction of the carboxylic acid to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) or a milder reducing agent like sodium borohydride in the presence of a Lewis acid. A common method involves the use of borane-tetrahydrofuran complex (BH₃·THF).[2]
Experimental Protocol (Using BH₃·THF):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromo-2,5-difluorobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess BH₃·THF by the slow, dropwise addition of methanol until the effervescence ceases.[7]
-
Add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude (4-Bromo-2,5-difluorophenyl)methanol.
-
The product can be further purified by column chromatography on silica gel.
Caption: Reduction to (4-Bromo-2,5-difluorophenyl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of (4-Bromo-2,5-difluorophenyl)methanol makes it a valuable synthon for introducing a brominated and difluorinated phenyl moiety into drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions.
Potential in Neuropharmacology
The precursor, 4-bromo-2,5-difluorobenzoic acid, has shown potential as a modulator of dopamine neurotransmission.[3] This suggests that derivatives of (4-Bromo-2,5-difluorophenyl)methanol could be explored for the development of novel therapeutics for neurological and psychiatric disorders where dopamine signaling is dysregulated.
Utility in Oncology Research
Halogenated compounds are prevalent in oncology drug candidates. The 4-bromo-2,5-difluorophenyl scaffold can be incorporated into molecules targeting various cancer-related pathways. For instance, the precursor acid has been used in the preparation of compounds with anti-cancer properties.[3] The benzyl alcohol derivative can serve as a key intermediate for more complex molecules designed as kinase inhibitors or other targeted therapies.
Safety and Handling
(4-Bromo-2,5-difluorophenyl)methanol and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on data for the closely related 4-bromo-2,5-difluorophenol, the following GHS hazard statements are likely to apply[8]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Bromo-2,5-difluorophenyl)methanol is a valuable and versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis from readily available starting materials, combined with the unique properties conferred by its halogenated structure, makes it an attractive intermediate for the development of novel pharmaceuticals and functional materials. Further research into its applications is likely to uncover new and exciting opportunities for this compound.
References
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Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
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